molecular formula C16H13BrN2OS2 B2568782 N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-21-2

N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2568782
CAS No.: 941883-21-2
M. Wt: 393.32
InChI Key: NPMSXPQFCVWCCE-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. The benzothiazole ring system is substituted with a bromo group at the 4-position and an acetamide group at the 2-position, which is further functionalized with a 4-(methylthio)phenyl moiety. This molecular architecture is of significant interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive molecules. The compound's core structure, the benzothiazole ring, is a well-documented pharmacophore with a broad spectrum of reported biological activities. Thiazole-containing compounds, in general, have demonstrated substantial potential as antimicrobial and anticancer agents in research settings. Structurally similar N-(4-bromophenyl)thiazol-2-yl)acetamide derivatives have been investigated as prospective antimicrobial and antiproliferative agents, showing promising activity against bacterial and fungal species, as well as efficacy against human breast adenocarcinoma cell lines (MCF7) in vitro . The presence of the bromo-aromatic substituent and the amide linkage, as seen in this compound, is considered a useful template for such antitumor activity . Furthermore, the thiazole ring is a key structural component in more than 18 FDA-approved drugs, underscoring its importance in rational drug design . This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMSXPQFCVWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 2-aminothiophenol with α-bromoacetophenone under acidic conditions to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to optimize reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the bromobenzene group to produce aniline derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Aniline derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.

Biology: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It can also be explored for its antifungal and antiviral properties.

Medicine: This compound has been studied for its potential use in cancer therapy. Its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation makes it a candidate for drug development.

Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer therapy, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Molecular Targets and Pathways:

  • Enzyme inhibition: Targeting specific bacterial enzymes involved in cell wall synthesis or metabolic processes.

  • Signaling pathways: Interfering with pathways such as the MAPK/ERK pathway or PI3K/Akt pathway in cancer cells.

Comparison with Similar Compounds

Brominated Thiazole Derivatives

  • Compound 9c (): Features a 4-bromophenyl-substituted thiazole-triazole-acetamide.
  • Compound 4 (): Contains a 4-bromophenylthiazol-2-yl group linked to a piperazine-acetamide scaffold. Its pharmacokinetic profile (oral administration) highlights bromine’s role in metabolic stability, a trait likely shared with the target compound .

Methylthio vs. Other Substituents

  • Compounds 13–18 (): Piperazine-acetamide derivatives with methoxy (OCH₃), chloro (Cl), and fluoro (F) substituents.
  • Compound 2b (): A sulfathiazole-triazole derivative with antiproliferative activity. The methylthio group’s sulfur atom may confer distinct electronic effects compared to sulfonamide or triazole moieties in other MMP inhibitors .

Enzyme Inhibition and Antiproliferative Effects

  • Compounds 13–18 (): Exhibit MMP inhibitory activity, with IC₅₀ values influenced by substituents. For example, the 4-chlorophenyl derivative (14) showed enhanced potency over methoxy-substituted analogs, suggesting halogen interactions with enzyme pockets .
  • Compounds 2b and 2e (): Demonstrated MMP-9 and cathepsin D/L inhibition. The methylthio group in the target compound may similarly modulate enzyme selectivity via sulfur-mediated interactions .

Structural Insights from Docking Studies

  • Compound 9c (): Docked into enzyme active sites with the bromophenyl group occupying hydrophobic subpockets. The target compound’s bromobenzo[d]thiazole moiety may adopt a similar orientation, optimizing binding affinity .

Biological Activity

N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN2OSC_{16}H_{16}BrN_{2}OS, and it features a complex structure that incorporates both thiazole and benzothiazole moieties. These structural elements are known to contribute to various biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions where the thiazole ring is formed first, followed by the introduction of the bromine and methylthio substituents. The synthetic route often includes:

  • Formation of the thiazole nucleus.
  • Bromination at the para position of the benzothiazole.
  • Alkylation or acylation to introduce the acetamide group.

This multi-step synthesis is crucial for obtaining compounds with desired biological properties.

3.1 Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

CompoundActivityTest Organisms
This compoundModerateE. coli, S. aureus
Other Thiazole DerivativesHighPseudomonas aeruginosa, Streptococcus spp.

3.2 Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases.
  • Disruption of mitochondrial membrane potential.
  • Induction of oxidative stress leading to cell death.

In vitro assays have demonstrated significant cytotoxic effects at micromolar concentrations.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
A54920Caspase activation

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Cellular Pathways : The compound interacts with specific cellular targets that regulate apoptosis and cell proliferation.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to key protein targets involved in cancer progression and microbial resistance.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for DNA replication in cancer cells or essential metabolic enzymes in bacteria.

5. Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study published in Journal of Medicinal Chemistry indicated that thiazole derivatives showed promising results in reducing tumor size in animal models when administered at specific dosages.
  • Another research article in Antimicrobial Agents and Chemotherapy reported that a derivative with a similar structure exhibited superior antibacterial activity compared to standard antibiotics.

Q & A

Advanced Research Question

  • Bromine (Br) : Enhances lipophilicity, improving membrane penetration (logP ~3.5) and antimicrobial potency. MICs for brominated analogs against S. aureus range from 13–27 µmol/L .
  • Methylthio (SMe) : Electron-donating effects stabilize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
    Methodology for SAR :

Substituent variation : Synthesize derivatives with halogens (-Cl, -F), electron-withdrawing (-NO₂), or bulky groups.

Biological assays : Compare MICs, IC₅₀ values (e.g., Aurora kinase inhibition ), and docking scores (e.g., AutoDock Vina for binding affinity prediction) .

Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in MICs or IC₅₀ values may arise from:

  • Test organisms : C. albicans strains vary in membrane ergosterol content, affecting susceptibility .
  • Substituent positioning : Meta vs. para bromine alters steric hindrance in target binding .
    Resolution strategies :
  • Standardized protocols : Use CLSI/FDA guidelines for antimicrobial assays.
  • Dose-response curves : Calculate EC₅₀ values with 95% confidence intervals .
  • Crystal structures : Compare ligand-binding modes across studies (e.g., 9c vs. 9g in ) .

What strategies improve the pharmacokinetic profile of this compound, particularly metabolic stability and bioavailability?

Advanced Research Question

  • Lipophilicity modulation : Introduce trifluoromethyl (-CF₃) groups to enhance metabolic stability (t₁/₂ increased by ~40% in analogs) .
  • Prodrug design : Mask polar groups (e.g., acetate esters) to improve oral absorption.
  • CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomes .
  • LogD optimization : Adjust substituents to maintain logD ~2–3 for balanced permeability and solubility .

How can researchers elucidate the mechanism of action for this compound’s anticancer or antimicrobial effects?

Advanced Research Question

  • Kinase inhibition profiling : Screen against kinase panels (e.g., Aurora kinases, IC₅₀ ~0.04–0.23 µM) .
  • Microscopy : Fluorescence staining (e.g., DAPI for DNA damage) in treated S. aureus or cancer cells.
  • Proteomics : Identify target proteins via affinity chromatography or SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
  • Resistance studies : Serial passage assays to detect mutations in target genes (e.g., gyrB for antimicrobial activity) .

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